6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N2O/c12-5-1-2-8-6(3-5)9(18)7(4-16)10(17-8)11(13,14)15/h1-3H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLVJCKIVLYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733719 | |
| Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260642-28-1 | |
| Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Temperature : Reflux conditions (210–215°C) in nitrobenzene, which acts as both solvent and oxidizer.
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Substituent Effects : Electron-withdrawing groups (e.g., fluorine at the 6-position) enhance cyclization efficiency by stabilizing intermediates.
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Yield : Typical yields range from 65% to 78%, depending on the aryl amine’s electronic properties.
Example Synthesis:
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Starting Material : Ethyl 2-cyano-4,4,4-trifluoro-3-(4-fluoroanilino)but-2-enoate.
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Cyclization : Heated in nitrobenzene at 210°C for 6 hours.
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Workup : Cooled, diluted with ethanol, and filtered to isolate the product.
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 210°C |
| Solvent | Nitrobenzene |
| Yield | 72% |
Fluorine-Mediated Hydroxylation of Quinoline Carboxylates
Adapted from a patented process, this method introduces the hydroxy group via direct fluorination of a pre-formed quinoline carboxylate. The reaction exploits fluorine’s electrophilic character to substitute a hydrogen atom at the 4-position, followed by hydrolysis.
Key Steps:
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Substrate Preparation : Methyl quinoline-4-carboxylate derivatives are synthesized with trifluoromethyl and cyano groups.
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Fluorination : Gaseous fluorine (diluted with nitrogen) is bubbled through a CH₃CN-H₂O solution of the substrate.
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Hydrolysis : The intermediate fluorinated compound undergoes acidic or basic hydrolysis to yield the hydroxy group.
Patent Example:
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Substrate : Methyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate.
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Conditions : F₂/N₂ gas mixture (1:10 ratio) in CH₃CN-H₂O (2:1) at 25°C for 38 minutes.
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Yield : 81% after filtration and drying.
| Parameter | Value |
|---|---|
| Fluorine Flow Rate | 8 cc/min |
| Solvent Ratio | CH₃CN:H₂O = 2:1 |
| Reaction Temperature | 25°C |
| Product Melting Point | 249–252°C |
Gould-Jacobs Reaction with Fluorinated Anilines
The Gould-Jacobs reaction, a classic route to quinolines, has been adapted for fluorinated derivatives. This method involves cyclocondensation of 4-fluoroaniline with ethyl 3-(trifluoromethyl)-3-oxopropanoate, followed by cyanation.
Procedure:
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Cyclocondensation : 4-Fluoroaniline reacts with ethyl 3-(trifluoromethyl)-3-oxopropanoate in polyphosphoric acid (PPA) at 120°C.
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Cyanation : The intermediate quinoline is treated with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C to introduce the cyano group.
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Hydrolysis : The 4-methoxy group (if present) is demethylated using HBr/acetic acid to yield the hydroxy derivative.
Optimization Insights:
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Cyanation Efficiency : CuCN in DMF achieves >90% conversion but requires strict anhydrous conditions.
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Demethylation : HBr in acetic acid at 80°C for 4 hours provides quantitative hydrolysis.
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | PPA, 120°C, 3h | 68% |
| Cyanation | CuCN, DMF, 150°C, 6h | 91% |
| Demethylation | HBr/AcOH, 80°C, 4h | 95% |
One-Pot Synthesis via Tandem Friedel-Crafts and Cyclization
A streamlined one-pot method combines Friedel-Crafts alkylation with cyclization, reducing purification steps. This approach uses 4-fluoroaniline, trifluoroacetic anhydride (TFAA), and malononitrile in a sequential reaction.
Mechanism:
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Friedel-Crafts Acylation : TFAA reacts with 4-fluoroaniline to form an acylated intermediate.
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Cyclization : Malononitrile introduces the cyano group via nucleophilic attack, followed by ring closure.
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Aromatization : Oxidative aromatization with iodine (I₂) in dimethyl sulfoxide (DMSO) completes the quinoline structure.
Performance Metrics:
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Overall Yield : 58% (one-pot) vs. 45% (multi-step).
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Advantage : Eliminates intermediate isolation, saving time and resources.
| Reagent | Role |
|---|---|
| TFAA | Acylating agent |
| Malononitrile | Cyano group source |
| I₂/DMSO | Oxidizing system |
Comparison of Industrial vs. Laboratory-Scale Methods
Industrial production prioritizes cost-effectiveness and scalability, whereas laboratory methods focus on versatility.
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Scale | Multi-kilogram | Gram-scale |
| Key Reagent | Nitrobenzene | CuCN/DMF |
| Reaction Time | 8–12 hours | 4–6 hours |
| Purity | >95% | >98% |
| Cost per Kilogram | $1,200 | $3,500 |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom and the hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 6-fluoro-4-oxo-2-(trifluoromethyl)quinoline-3-carbonitrile.
Reduction: Formation of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antitubercular and antiplasmodial activities, making it a candidate for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and cyano groups contribute to its overall reactivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the molecular pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile with structurally related quinoline derivatives:
Key Findings from Comparative Studies
Bioactivity Trends: Anti-Parasitic Activity: The benzo[h]quinoline derivative (Entry 2) demonstrated superior activity against Trypanosoma cruzi compared to reference drugs nifurtimox and benznidazole, highlighting the role of the extended aromatic system and methoxy/hydroxy substituents . Enzyme Inhibition: Pyrano[3,2-c]quinoline derivatives (Entry 6) showed mixed inhibition of butyrylcholinesterase (BChE), critical for Alzheimer’s disease therapy. The trifluoromethyl group in the target compound may similarly enhance target binding through hydrophobic interactions .
Fluorine at position 6 may enhance membrane permeability and bioavailability, as seen in fluorinated quinolines like ciprofloxacin .
Synthetic Accessibility: Multicomponent reactions (e.g., aldehyde + malononitrile + tetralone) are common for benzo[h]quinoline derivatives (Entry 2) , while the target compound likely requires fluorinated precursors or late-stage fluorination .
ADME/Tox Predictions :
- In silico studies on analogs suggest that hydroxyl and trifluoromethyl groups improve solubility and reduce toxicity. The target compound’s 4-OH and 3-CN groups may favor renal excretion .
Biological Activity
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS Number: 31009-34-4) is a fluorinated quinoline derivative that exhibits significant biological activity, particularly in medicinal chemistry. Its structure includes a trifluoromethyl group, a hydroxyl group, and a carbonitrile moiety, which contribute to its pharmacological properties. This compound serves as a precursor for synthesizing various bioactive agents, particularly those targeting infectious diseases such as tuberculosis and malaria.
The molecular formula of this compound is C10H5F4N O, with a molecular weight of 231.15 g/mol. The compound appears as an off-white powder and has a melting point ranging from 259 °C to 263 °C. Its high purity (>98%) makes it suitable for research applications.
| Property | Value |
|---|---|
| CAS Number | 31009-34-4 |
| Molecular Formula | C10H5F4N O |
| Molecular Weight | 231.15 g/mol |
| Melting Point | 259 °C – 263 °C |
| Appearance | Off-white powder |
| Purity | >98% |
Antitubercular Activity
This compound has been identified as an intermediate for the synthesis of potent antitubercular agents. Research indicates that compounds derived from this quinoline can exhibit significant activity against Mycobacterium tuberculosis. The hydroxyl group facilitates nucleophilic substitution reactions, leading to the formation of thioquinolines, which have shown non-cytotoxic properties while maintaining efficacy against tuberculosis .
Antiplasmodial Activity
The compound also plays a role in the development of antiplasmodial agents aimed at treating malaria. The trifluoromethyl and hydroxyl groups are critical for enhancing the biological activity of derivatives synthesized from this compound. Studies have demonstrated that certain derivatives exhibit potent antimalarial effects, making them promising candidates for further development .
The biological mechanisms underlying the activity of this compound are linked to its ability to interact with specific biological targets within pathogens. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake. Once inside the cell, the compound may interfere with essential metabolic pathways or inhibit critical enzymes involved in pathogen survival and replication.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds derived from this compound:
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Antitubercular Activity Study :
- A study synthesized various thioquinoline derivatives from this quinoline precursor.
- Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against M. tuberculosis.
- The most potent derivative showed an MIC of 0.5 µg/mL, significantly lower than standard treatments .
- Antimalarial Activity Evaluation :
Q & A
Q. What synthetic routes are available for 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted aniline precursors. A common approach includes cyclocondensation of fluorinated anilines with ketones or esters under basic or acidic conditions. For example:
- Step 1 : React 6-fluoroaniline derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) to introduce the trifluoromethyl group.
- Step 2 : Cyclize intermediates using catalysts like palladium or copper to form the quinoline core.
- Step 3 : Introduce the carbonitrile group via nucleophilic substitution or cyanation reactions.
Optimization involves adjusting solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd/C) to improve yields (typically 50–70%). Purification via column chromatography or recrystallization is critical for purity >95% .
Table 1 : Example Reaction Conditions for Quinoline Derivatives
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 6-Fluoroaniline | Pd/C | DMF | 65 | 98 |
| Trifluoromethyl ketone | CuI | THF | 58 | 95 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C/19F NMR : Resolve substituent positions (e.g., fluoro at C6, hydroxy at C4). 19F NMR is critical for confirming trifluoromethyl (-CF3) environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C12H5F4N2O: 291.03 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxy group participation) .
- HPLC-UV : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do electron-withdrawing groups (fluoro, trifluoromethyl) influence reactivity in nucleophilic substitutions?
- Methodological Answer : The fluoro and trifluoromethyl groups activate the quinoline core at specific positions (e.g., C3 for cyanation). Key observations:
- C3 Carbonitrile Formation : The electron-deficient C3 position facilitates cyanation via SNAr reactions with KCN/CuCN under reflux .
- Hydroxy Group Protection : Protect the C4 hydroxy group (e.g., with acetyl) to prevent side reactions during substitutions .
Mechanistic Insight : DFT calculations on similar quinolines show enhanced electrophilicity at C3 due to -CF3 and -F groups (-σ effect) .
Q. What in vitro models are suitable for evaluating anticancer activity, and how should endpoints be measured?
- Methodological Answer :
- Cell Lines : Use human cancer lines (e.g., MCF-7, A549) with IC50 determination via MTT assays (48–72 hr exposure). Compare with positive controls (e.g., camptothecin) .
- Apoptosis Assays : Quantify caspase-3/7 activation via fluorometric kits.
- Target Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using recombinant enzyme assays .
Table 2 : Example Anticancer Data for Quinoline Derivatives
| Compound | IC50 (µM, MCF-7) | Target Inhibition (%) |
|---|---|---|
| Target Compound | 12.5 | EGFR: 65 |
| Camptothecin | 0.3 | Topoisomerase I: 90 |
Q. How can computational methods (e.g., molecular docking) predict binding modes with biological targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR PDB: 1M17).
- Key Interactions : The trifluoromethyl group may occupy hydrophobic pockets, while the hydroxy group forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values for correlation analysis .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
